molecular formula C12H10N4O2 B2738420 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- CAS No. 1025724-89-3

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]-

Cat. No.: B2738420
CAS No.: 1025724-89-3
M. Wt: 242.238
InChI Key: QWZFMWVHODUYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where 5-bromo-benzo dioxole is reacted with various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands . The reaction is carried out in the presence of cesium carbonate as the base in a toluene solvent at reflux temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- involves its interaction with molecular targets within cells. It has been shown to induce apoptosis and cause cell cycle arrest in cancer cells . The compound likely interacts with proteins involved in cell cycle regulation and apoptosis pathways, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-4-carbonitrile, 5-[(1,3-benzodioxol-5-ylmethyl)amino]- is unique due to its combination of the benzodioxole and pyrazole rings, which confer specific chemical and biological properties. Its ability to induce apoptosis and cause cell cycle arrest makes it a promising candidate for further research in anticancer drug development.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-4-9-6-15-16-12(9)14-5-8-1-2-10-11(3-8)18-7-17-10/h1-3,6H,5,7H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZFMWVHODUYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(C=NN3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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